![molecular formula C21H29N3O4 B2887982 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953137-78-5](/img/structure/B2887982.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a cyclopentylpiperidine group, and an oxalamide linkage, making it a subject of study in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The cyclopentylpiperidine moiety is then introduced via a palladium-catalyzed amination reaction . The final step involves the formation of the oxalamide linkage under controlled conditions, often using oxalyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its antitumor properties, showing growth inhibition in various cancer cell lines.
Wirkmechanismus
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Shares the benzo[d][1,3]dioxole moiety but differs in the amine group.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a similar benzo[d][1,3]dioxole group but has a thiazole ring instead of the piperidine and oxalamide groups.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(21(26)23-13-16-5-6-18-19(11-16)28-14-27-18)22-12-15-7-9-24(10-8-15)17-3-1-2-4-17/h5-6,11,15,17H,1-4,7-10,12-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREOWPOTGKIHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2887900.png)
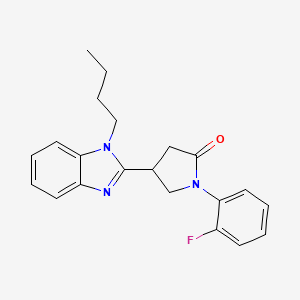
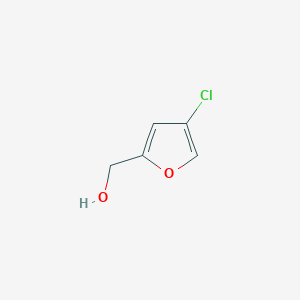
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
![N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2887906.png)
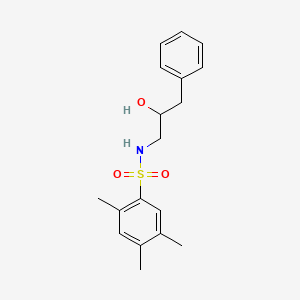
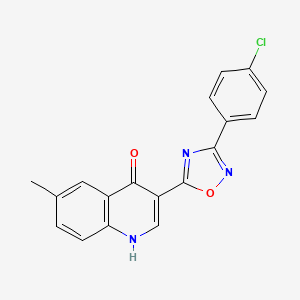
![[2-(4-iodophenoxy)phenyl]methyl Acetate](/img/structure/B2887910.png)
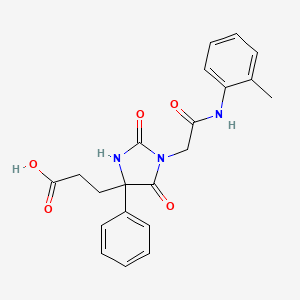
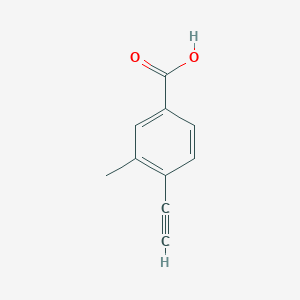
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2887918.png)
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2887921.png)
